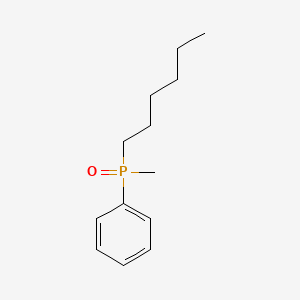
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a hexyl group, a methyl group, an oxo group, and a phenyl group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of hexylphosphonic dichloride with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
HexylPCl2+PhMgBr→Hexyl(methyl)oxo(phenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific ligands to facilitate the reaction.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pathways involved often include coordination to transition metals, activation of substrates, and subsequent product formation.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic acid: Contains a phenyl group attached to a phosphonic acid moiety.
Hexylphosphonic acid: Contains a hexyl group attached to a phosphonic acid moiety.
Methylphosphonic acid: Contains a methyl group attached to a phosphonic acid moiety.
Uniqueness
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the combination of hexyl, methyl, oxo, and phenyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, material science, and pharmaceuticals.
Propiedades
Número CAS |
89438-79-9 |
|---|---|
Fórmula molecular |
C13H21OP |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
[hexyl(methyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H21OP/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Clave InChI |
OVYBMUHYHOVDQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCP(=O)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
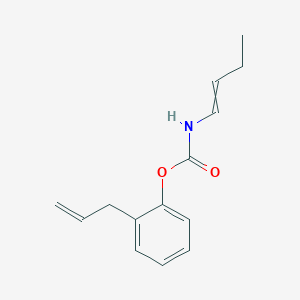
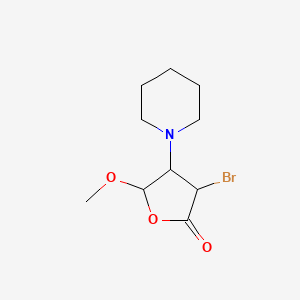
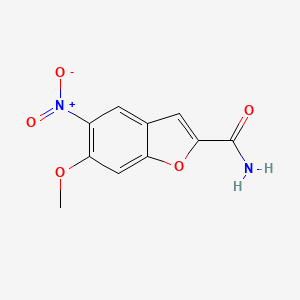

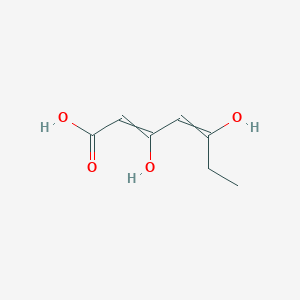
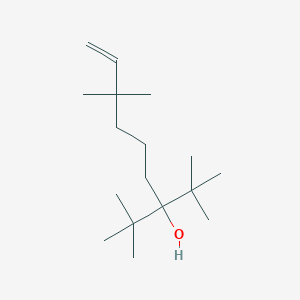
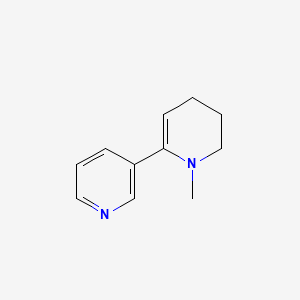
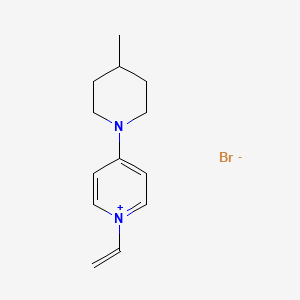
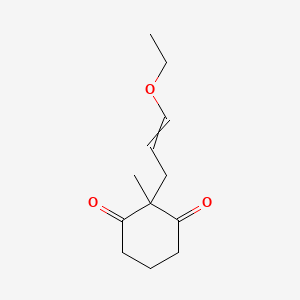

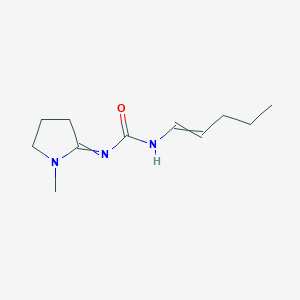
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)

